SNX-0723

Hsp90 inhibition Malaria Species-selectivity

Unique brain-penetrant Hsp90 inhibitor with characterized dual-species binding (Human Ki=4.4nM; Plasmodium Ki=47nM) and validated α-synuclein oligomerization inhibition (EC50=48nM). Superior for CNS and malaria research versus other SNX-series analogs. ≥99% purity. For R&D use only.

Molecular Formula C22H26FN3O3
Molecular Weight 399.5 g/mol
Cat. No. B12424794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSNX-0723
Molecular FormulaC22H26FN3O3
Molecular Weight399.5 g/mol
Structural Identifiers
SMILESCC1=CN(C2=C1C(=O)CC(C2)(C)C)C3=CC(=C(C(=C3)F)C(=O)N)NC4CCOC4
InChIInChI=1S/C22H26FN3O3/c1-12-10-26(17-8-22(2,3)9-18(27)19(12)17)14-6-15(23)20(21(24)28)16(7-14)25-13-4-5-29-11-13/h6-7,10,13,25H,4-5,8-9,11H2,1-3H3,(H2,24,28)/t13-/m0/s1
InChIKeyGAGDTKJJVCLACJ-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-6-[[(3S)-oxolan-3-yl]amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide: Core Identity and Scientific Classification


2-fluoro-6-[[(3S)-oxolan-3-yl]amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide, commonly designated SNX-0723 (CAS 1073969-18-2), is a synthetic small-molecule inhibitor of the molecular chaperone heat shock protein 90 (Hsp90) [1]. It belongs to the aminobenzamide chemotype and is structurally characterized by a central benzamide core bearing a 2-fluoro substituent, a (3S)-oxolan-3-ylamino side chain, and a 3,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl appendage [2]. As a member of the SNX series of Hsp90 inhibitors, it shares a common pharmacophore with other aminobenzamide-based inhibitors but is distinguished by its specific substitution pattern that confers a unique biological and physicochemical profile.

Why In-Class Hsp90 Inhibitors Cannot Substitute for 2-fluoro-6-[[(3S)-oxolan-3-yl]amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide in Procurement Decisions


Hsp90 inhibitors of the SNX series (including SNX-2112, SNX-7081, and SNX-4414) share a common aminobenzamide scaffold yet exhibit divergent target-binding profiles, tissue distribution, and therapeutic indications due to subtle structural variations. For instance, SNX-2112 and SNX-7081 show potent activity against hematological malignancies and inflammatory diseases respectively, whereas SNX-0723 demonstrates a distinctive dual-species binding profile and pronounced brain penetrance [1]. Consequently, generic substitution within this class is not scientifically justified; each congener must be evaluated against the specific assay conditions and biological context of the intended application. The quantitative data below substantiates the unique position of SNX-0723 relative to its closest analogs.

Quantitative Differentiation of 2-fluoro-6-[[(3S)-oxolan-3-yl]amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide Against Closest Analogs


Dual-Species Hsp90 Binding Affinity: Human vs. Plasmodium falciparum

SNX-0723 demonstrates high-affinity binding to both human Hsp90 (HsHsp90) and Plasmodium falciparum Hsp90 (PfHsp90), with Ki values of 4.4 nM and 47 nM, respectively [1]. This dual-species binding profile is a distinctive feature of SNX-0723 within the SNX series. In contrast, close analog SNX-2112 exhibits a Ki of 1.1-2.8 nM against human Hsp90β but lacks reported anti-Plasmodium activity, while SNX-7081 shows strong binding to human Hsp90 but is not characterized for PfHsp90 [2].

Hsp90 inhibition Malaria Species-selectivity

Brain Penetrance and α-Synuclein Oligomerization Inhibition

SNX-0723 is a brain-permeable Hsp90 inhibitor that achieves significant brain concentrations in vivo and induces brain Hsp70 expression [1]. It inhibits α-synuclein oligomerization with an EC50 of 48 nM, a property not reported for other SNX analogs . In contrast, SNX-2112, while orally active and showing potent anti-tumor activity, does not have reported brain permeability or α-synuclein activity . SNX-7081 is primarily studied for inflammatory conditions and hematological malignancies, with no CNS-related data available.

Neurodegeneration Parkinson's disease Blood-brain barrier

Anti-Plasmodium Activity and Synergistic Potential

SNX-0723 inhibits liver-stage Plasmodium berghei ANKA parasites with an EC50 of 3.3 µM [1]. Moreover, in combination with the PI3K inhibitor PIK-75, SNX-0723 synergistically reduces liver-stage parasite load; a combination of 0.16 µM SNX-0723 plus 0.506 µM PIK-75 produced an effect inconsistent with additivity, indicating true synergy [2]. No other SNX-series Hsp90 inhibitor has reported anti-malarial activity or synergistic potential with PI3K inhibitors.

Malaria Liver-stage parasite Combination therapy

Client Protein Degradation Profile: HER2, pS6, and PERK

SNX-0723 induces degradation of key Hsp90 client proteins with the following IC50 values: HER2 (9.4 nM), ribosomal protein S6 (pS6) (13 nM), and PERK (5.5 nM) . In comparison, SNX-2112 induces HER2 degradation with an IC50 of 10 nM , demonstrating comparable potency against this oncogenic client. However, SNX-0723 shows a more balanced multi-client degradation profile, whereas SNX-2112 is characterized by strong HER2 degradation (IC50 10 nM) and Hsp90α/β inhibition (IC50 30 nM each) [1].

Oncology Hsp90 client proteins Pharmacodynamics

Oral Bioavailability and In Vivo Pharmacokinetics

SNX-0723 is orally bioavailable and exhibits promising pharmacokinetic properties in vivo, achieving significant brain concentrations after oral dosing [1]. In contrast, SNX-2112, while also orally active, is primarily evaluated in oncology models and shows rapid conversion from its prodrug SNX-5422 in tumor tissues [2]. SNX-7081's oral bioavailability has not been extensively characterized, with most studies employing in vitro cellular models. SNX-4414 (a close analog of SNX-7081) demonstrated oral efficacy in rat arthritis models but specific PK parameters are not reported [3].

Pharmacokinetics Oral administration Drug development

In Vitro Hsp90 Inhibition Potency and Cellular Activity

SNX-0723 inhibits Hsp90 with an IC50 of 14 nM and induces Hsp70 (a pharmacodynamic marker of Hsp90 inhibition) with an IC50 of 31 nM . In comparison, SNX-2112 shows IC50 values of 30 nM for both Hsp90α and Hsp90β, and an IC50 of 3 nM for Hsp90α inhibition in some assays . SNX-2112 also demonstrates cellular activity in A375 melanoma cells with an IC50 of 1 nM for pS6 degradation [1]. While SNX-2112 appears more potent in certain cellular assays, SNX-0723's balanced profile may be advantageous in specific experimental contexts.

Hsp90 IC50 Cancer cell lines

Optimal Research and Procurement Applications for 2-fluoro-6-[[(3S)-oxolan-3-yl]amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide


Malaria Drug Discovery: Targeting Liver-Stage Plasmodium Parasites

SNX-0723 is uniquely suited for malaria research programs focusing on liver-stage Plasmodium infection. With a PfHsp90 Ki of 47 nM and an EC50 of 3.3 µM against P. berghei ANKA liver-stage parasites, it provides a valuable tool for studying Hsp90 biology in the malaria parasite [1]. Its demonstrated synergy with the PI3K inhibitor PIK-75 (0.16 µM SNX-0723 + 0.506 µM PIK-75) enables investigation of novel combination therapies that may overcome drug resistance [2]. No other SNX-series compound offers this anti-malarial profile, making SNX-0723 the clear choice for malaria-focused research groups.

Parkinson's Disease and Synucleinopathy Research

For studies of α-synuclein aggregation and toxicity, SNX-0723 is the only SNX-series compound with validated brain penetrance and direct activity against α-synuclein oligomerization (EC50 = 48 nM) [1]. Its ability to achieve significant brain concentrations after oral administration and to induce brain Hsp70 in vivo makes it an essential tool for investigating Hsp90 inhibition as a therapeutic strategy for Parkinson's disease and other synucleinopathies [2]. Researchers studying CNS-penetrant Hsp90 inhibitors should prioritize SNX-0723 over other SNX analogs that lack demonstrated brain exposure.

Comparative Hsp90 Pharmacology: Human vs. Parasite Orthologs

SNX-0723 is the only compound in its class with well-characterized binding affinities for both human Hsp90 (Ki = 4.4 nM) and Plasmodium falciparum Hsp90 (Ki = 47 nM) [1]. This dual-species profile makes it an ideal tool for experiments requiring direct comparison of Hsp90 pharmacology across species, such as studies of species-selective inhibition, host-parasite interactions, or the development of anti-malarial Hsp90 inhibitors with minimized human toxicity. Other SNX analogs lack this dual-species characterization, limiting their utility in such comparative studies.

Oncology Research Requiring Broad Client Protein Degradation

In cancer research contexts where degradation of multiple Hsp90 client proteins is desired, SNX-0723 offers a balanced degradation profile, including HER2 (IC50 = 9.4 nM), pS6 (IC50 = 13 nM), and PERK (IC50 = 5.5 nM) [1]. While SNX-2112 shows comparable HER2 degradation (IC50 = 10 nM) and potent activity in hematological malignancy models, SNX-0723's broader client degradation pattern may be advantageous in solid tumor models where multiple signaling pathways require simultaneous inhibition [2]. Researchers should select SNX-0723 when a more balanced pharmacodynamic profile is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for SNX-0723

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.